Cas no 874196-89-1 (Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate)
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 1-[2-(dimethylamino)ethyl]-, ethyl ester
- Ethyl 1-[2-(Dimethylamino)Ethyl]-1H-Pyrazole-4-Carboxylate
- Ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate
- ZJB19689
- W10853
- ethyl 1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylate
- AS-72830
- AKOS020082944
- XBQBKZRAQHWVJW-UHFFFAOYSA-N
- 1-(2-dimethylamino-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- SCHEMBL2827826
- Ethyl1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate
- MFCD24119623
- 874196-89-1
- Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate
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- MDL: MFCD24119623
- Inchi: 1S/C10H17N3O2/c1-4-15-10(14)9-7-11-13(8-9)6-5-12(2)3/h7-8H,4-6H2,1-3H3
- InChI Key: XBQBKZRAQHWVJW-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C=1)CCN(C)C)=O
Computed Properties
- Exact Mass: 211.132076794Da
- Monoisotopic Mass: 211.132076794Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 47.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 301.8±22.0 °C at 760 mmHg
- Flash Point: 136.3±22.3 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940548-2.5mg |
Ethyl 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylate |
874196-89-1 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940548-5mg |
Ethyl 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylate |
874196-89-1 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940548-25mg |
Ethyl 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylate |
874196-89-1 | 25mg |
$ 275.00 | 2022-06-05 | ||
| Chemenu | CM323665-1g |
Ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate |
874196-89-1 | 95% | 1g |
$842 | 2021-08-18 | |
| Chemenu | CM323665-1g |
Ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate |
874196-89-1 | 95% | 1g |
$931 | 2023-02-01 | |
| eNovation Chemicals LLC | D766990-100mg |
1H-Pyrazole-4-carboxylic acid, 1-[2-(dimethylamino)ethyl]-, ethyl ester |
874196-89-1 | 95% | 100mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | D766990-250mg |
1H-Pyrazole-4-carboxylic acid, 1-[2-(dimethylamino)ethyl]-, ethyl ester |
874196-89-1 | 95% | 250mg |
$570 | 2024-06-06 | |
| eNovation Chemicals LLC | D766990-1g |
1H-Pyrazole-4-carboxylic acid, 1-[2-(dimethylamino)ethyl]-, ethyl ester |
874196-89-1 | 95% | 1g |
$1140 | 2024-06-06 | |
| A2B Chem LLC | AI58422-1mg |
Ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate |
874196-89-1 | 97 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AI58422-2mg |
Ethyl 1-(2-(dimethylamino)ethyl)-1H-pyrazole-4-carboxylate |
874196-89-1 | 97 | 2mg |
$86.00 | 2024-04-19 |
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate Suppliers
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate (CAS No. 874196-89-1): A Comprehensive Overview
Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate, identified by its CAS number 874196-89-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a carboxylate group and a dimethylamino side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate molecule exhibits a molecular formula that suggests a complex arrangement of functional groups. The pyrazole core is a heterocyclic aromatic ring system, known for its stability and ability to interact with biological targets. The carboxylate group at the 4-position provides a site for potential interactions with enzymes or receptors, while the dimethylamino side chain enhances the compound's solubility and bioavailability. These features make it an attractive candidate for further investigation in various pharmacological contexts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate more accurately. Studies have shown that the dimethylamino group can act as a hydrogen bond acceptor, facilitating interactions with polar residues in protein targets. Additionally, the carboxylate group can participate in salt bridge formation, further stabilizing the compound's binding to biological macromolecules.
In the realm of drug discovery, Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate has been explored as a potential lead compound for treating various diseases. Its structural motifs are reminiscent of known pharmacophores found in therapeutic agents used to combat infectious diseases, cancer, and inflammatory conditions. For instance, pyrazole derivatives have demonstrated efficacy in inhibiting enzymes such as carbonic anhydrase and monoamine oxidase, which are implicated in metabolic disorders and neurological diseases.
One of the most compelling aspects of Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate is its versatility as a chemical scaffold. Researchers can modify its structure to enhance specific pharmacological properties or to improve its metabolic stability. For example, substituting the ethyl group at the 4-position with other functional groups could alter the compound's solubility profile or its ability to cross biological membranes. Such modifications are crucial for optimizing drug candidates for clinical use.
The synthesis of Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the pyrazole core with high precision. These methods not only improve the efficiency of synthesis but also allow for greater control over the stereochemistry of the final product, which is critical for biological activity.
From a medicinal chemistry perspective, Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate represents an exciting opportunity for further exploration. Its unique combination of structural features makes it a promising candidate for developing new drugs with improved efficacy and reduced side effects. As research in this area continues to progress, it is likely that new applications for this compound will be discovered, further solidifying its importance in pharmaceutical chemistry.
The role of computational tools in analyzing compounds like Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate cannot be overstated. Software packages designed for molecular modeling and drug design provide researchers with powerful tools to predict how these compounds will interact with biological targets. By leveraging these tools, scientists can accelerate the drug discovery process and identify promising candidates more quickly than traditional experimental methods alone.
In conclusion, Ethyl 1-2-(Dimethylamino)ethyl-1H-pyrazole-4-carboxylate (CAS No. 874196-89-1) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features and predicted biological activities make it an attractive candidate for further investigation into various therapeutic areas. As advancements in synthetic chemistry and computational biology continue to emerge, compounds like this one will play an increasingly important role in developing new treatments for human diseases.
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